molecular formula C15H12ClN3 B1227210 N-benzyl-2-chloroquinazolin-4-amine CAS No. 157864-32-9

N-benzyl-2-chloroquinazolin-4-amine

Cat. No.: B1227210
CAS No.: 157864-32-9
M. Wt: 269.73 g/mol
InChI Key: JXCBIDUKEIBVKZ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloroquinazolin-4-amine is a chemical compound with the molecular formula C15H12ClN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the fourth position of the quinazoline ring, along with a chlorine atom at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloroquinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-chloroquinazolin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding quinazoline derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives.

Scientific Research Applications

N-benzyl-2-chloroquinazolin-4-amine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.

    Medicine: Research on this compound includes its potential as an anticancer agent, given the quinazoline scaffold’s known activity against certain cancer cell lines.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals, where its derivatives may exhibit herbicidal or pesticidal properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it may act as an antagonist, blocking the receptor’s interaction with its natural ligand and modulating downstream signaling pathways.

Comparison with Similar Compounds

  • N-benzyl-2-chloroquinazolin-4-amine
  • N-methyl-2-chloroquinazolin-4-amine
  • 2-chloroquinazolin-4-amine

Comparison: this compound is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to its analogs. The benzyl group may also influence the compound’s binding affinity to molecular targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

N-benzyl-2-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCBIDUKEIBVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of N-benzyl-2-chloroquinazolin-4-amine molecules in the solid state?

A1: The crystal structure of this compound reveals that the asymmetric unit contains two independent molecules. Each molecule features a nearly planar quinazoline ring system. The phenyl ring and the quinazoline ring system within each molecule are not coplanar, exhibiting dihedral angles of 88.25° and 85.28°. Furthermore, within the crystal lattice, these independent molecules interact through N—H⋯N hydrogen bonds, arranging themselves in chains along the [] direction [].

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